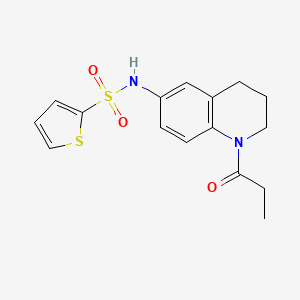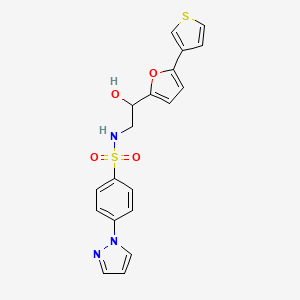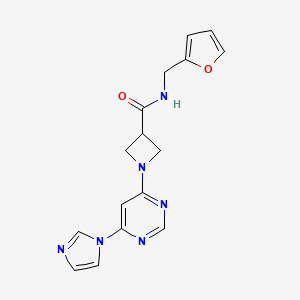
1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione” is a chemical compound with the CAS number 1095321-11-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Polymer Solar Cells
In the realm of polymer solar cells, a novel n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, which is related to pyrrolidine-2,5-dione structures, has been synthesized. This material serves as an efficient electron transport layer in inverted polymer solar cells, significantly enhancing power conversion efficiency. The study underscores the potential of DPP derivatives in improving solar cell performance through better electron extraction and reduced exciton recombination (Hu et al., 2015).
Organic Synthesis and Drug Development
Pyrrolidine-2,5-dione and its transformations have been extensively studied for their relevance in organic synthesis and drug development. For example, research on converting 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation provides insights into the thermodynamic and kinetic properties of these transformations, offering valuable knowledge for organic chemists in synthesizing pyrrolidine-2,5-dione derivatives (Yan et al., 2018).
Antimicrobial Activity
The synthesis and study of 1-aryl-5-methyl-5-ethoxycarbonylpyrrolidine-2,3,4-triones have revealed their potential as biologically active compounds with antimicrobial properties. This research direction indicates the applicability of pyrrolidine-2,5-dione derivatives in developing new antibacterial agents (Gein et al., 2003).
Luminescent Materials
Research on conjugated polymers containing pyrrolidine-2,5-dione units, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units, highlights their potential in electronic applications due to their photoluminescence properties. These materials exhibit strong fluorescence and are suitable for use in optoelectronic devices, demonstrating the utility of pyrrolidine-2,5-dione derivatives in developing new luminescent materials (Beyerlein & Tieke, 2000).
Antioxidant Activity
The aminomethylation of ethosuximide and pufemide, both containing the pyrrolidine-2,5-dione scaffold, has led to the synthesis of N-aminomethyl derivatives with studied antioxidant activities. This exploration opens pathways for the development of new compounds with potential health benefits, particularly in neuroprotection and disease prevention (Hakobyan et al., 2020).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(propan-2-ylamino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)17-14(18)9-13(15(17)19)16-10(2)3/h5-8,10,13,16H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPPQCGLABCQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)


![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697017.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)

![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)

![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)


![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2697031.png)